![molecular formula C10H11NO5S B7815335 [(4-Methoxy-3-nitrobenzyl)thio]acetic acid](/img/structure/B7815335.png)

[(4-Methoxy-3-nitrobenzyl)thio]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

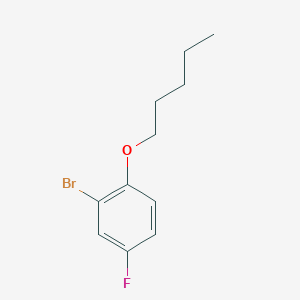

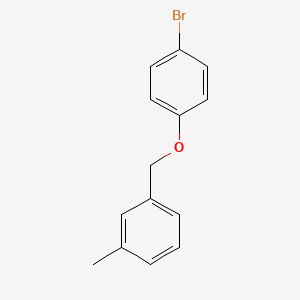

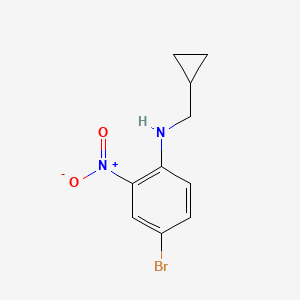

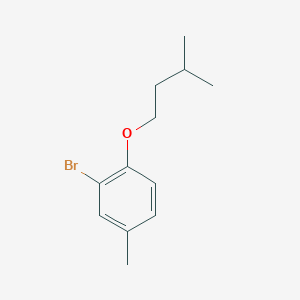

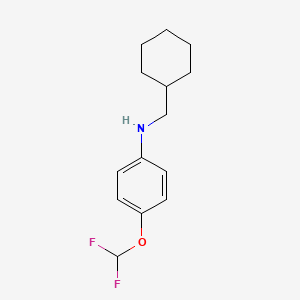

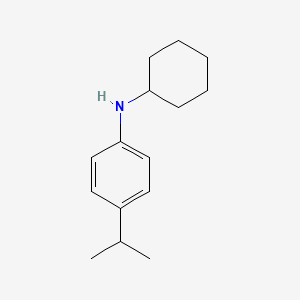

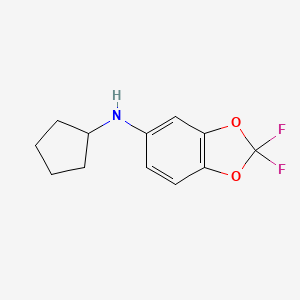

“[(4-Methoxy-3-nitrobenzyl)thio]acetic acid” is a chemical compound with the molecular formula C10H11NO5S and a molecular weight of 257.26 . It is intended for research use only .

Synthesis Analysis

The synthesis of “[(4-Methoxy-3-nitrobenzyl)thio]acetic acid” can be achieved from 4-Methoxy-3-nitrobenzyl bromide and Mercaptoacetic acid .Molecular Structure Analysis

The molecular structure of “[(4-Methoxy-3-nitrobenzyl)thio]acetic acid” consists of a benzene ring substituted with a methoxy group and a nitro group. The benzene ring is also attached to a thioacetic acid group .Physical And Chemical Properties Analysis

“[(4-Methoxy-3-nitrobenzyl)thio]acetic acid” is a solid at room temperature. It has a predicted boiling point of 470.2° C at 760 mmHg and a predicted density of 1.4 g/cm^3. Its refractive index is predicted to be n 20D 1.61 . The compound has a melting point of 129-133 °C and a pKa of 3.68±0.10 (Predicted) .Safety and Hazards

Mechanism of Action

Target of Action

It is known that the compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions involve the removal of a hydrogen atom from the benzylic position, forming a radical or a carbocation that can further react with other molecules .

Biochemical Pathways

The compound’s potential to undergo reactions at the benzylic position suggests that it could influence pathways involving benzylic compounds.

Pharmacokinetics

Its physical properties such as a predicted boiling point of 4702° C at 760 mmHg and a predicted density of 14 g/cm^3 may influence its bioavailability.

Result of Action

Its potential to undergo reactions at the benzylic position suggests that it could cause changes at the molecular level, potentially affecting cellular functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [(4-Methoxy-3-nitrobenzyl)thio]acetic acid. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, the rate of its reactions may be influenced by the presence of other molecules or ions in the environment .

properties

IUPAC Name |

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c1-16-9-3-2-7(4-8(9)11(14)15)5-17-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRCQUVMNDWKPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CSCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene](/img/structure/B7815290.png)

![N-[(2-fluorophenyl)methyl]-5-nitropyridin-2-amine](/img/structure/B7815304.png)

![1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815328.png)

![1-[4-(aminomethyl)phenyl]-N-tert-butylmethanesulfonamide](/img/structure/B7815336.png)